[2,2'-Bipyridine]-3-carbonitrile
Overview
Description
[2,2’-Bipyridine]-3-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The 3-carbonitrile derivative is characterized by the presence of a nitrile group (-CN) attached to the third carbon of the bipyridine structure. This compound is of significant interest due to its versatile applications in coordination chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Homo and Heterocoupling of Pyridine Derivatives: One common method involves the coupling of pyridine derivatives in the presence of a catalyst.
Decarboxylation of Picolinic Acid: Another method involves the decarboxylation of picolinic acid followed by C-H activation of pyridine using a metal catalyst.
Microwave Irradiation: The yields of bipyridine products can be dramatically enhanced by microwave irradiation, which accelerates the reaction process.
Industrial Production Methods: Industrial production methods often involve the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings. These methods are preferred due to their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Silver oxide (Ag2O) as an oxidant.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenated reagents and catalysts.
Major Products:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine compounds with different functional groups.
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: [2,2’-Bipyridine]-3-carbonitrile is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology and Medicine:
Biologically Active Molecules: The compound is a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-3-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include electron transfer and coordination chemistry .
Comparison with Similar Compounds
4,4’-Bipyridine: Another isomer of bipyridine with the nitrogen atoms in the 4,4’ positions.
Phenanthroline: A related compound with a similar structure but different coordination properties.
Terpyridine: A tridentate ligand with three pyridine rings.
Uniqueness:
Properties
IUPAC Name |
2-pyridin-2-ylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-3-7-14-11(9)10-5-1-2-6-13-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRLLHXVORJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599860 | |
Record name | [2,2'-Bipyridine]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62494-22-8 | |
Record name | [2,2'-Bipyridine]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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